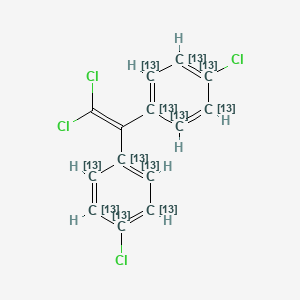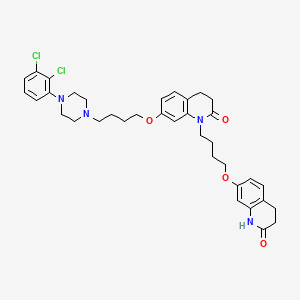
2-Amino-4-iodo-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-iodo-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of an oxidizing agent such as sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Substitution Reactions: The iodine atom can be substituted by other halogens or functional groups through halogen exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Quinones: Formed through oxidation of the phenolic group.
Substituted Phenols: Formed through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Amino-4-iodo-5-methylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-4-iodo-5-methylphenol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Amino-4-iodo-5-methylphenol can be compared with other similar compounds to highlight its uniqueness:
2-Amino-4-methylphenol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-methylphenol:
2-Amino-5-methylphenol: Lacks the iodine atom, leading to variations in its chemical behavior and applications.
These comparisons emphasize the distinct chemical structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
2-amino-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |
Clé InChI |
XDAHSGXYOGMHBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)




![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)







